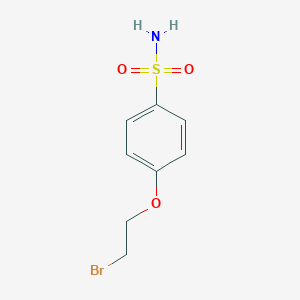

4-(2-Bromoethoxy)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGFGUSYYFANTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407166 | |

| Record name | 4-(2-bromoethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125174-28-9 | |

| Record name | 4-(2-bromoethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 2 Bromoethoxy Benzenesulfonamide

Chemical Synthesis of 4-(2-Bromoethoxy)benzenesulfonamide

The primary route for the synthesis of this compound is through the Williamson ether synthesis, a reliable and well-established method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

The synthesis of this compound originates from two key precursors:

4-Hydroxybenzenesulfonamide (B74421) : This compound provides the core benzenesulfonamide (B165840) structure and the phenolic hydroxyl group that will be alkylated. It is commercially available and can be synthesized through various established routes.

1,2-Dibromoethane (B42909) : This reagent serves as the source of the 2-bromoethoxy group. It is a bifunctional molecule where one bromine atom acts as a leaving group in the etherification reaction, while the other remains in the final product.

The selection of these starting materials is based on their commercial availability, reactivity, and the efficiency of the Williamson ether synthesis pathway for this specific transformation. masterorganicchemistry.comfrancis-press.com The phenolic proton of 4-hydroxybenzenesulfonamide is acidic and can be readily removed by a base to form a potent nucleophile (phenoxide), which then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. libretexts.org

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time. An excess of 1,2-dibromoethane is often used to minimize the formation of the diether byproduct.

A typical procedure involves dissolving 4-hydroxybenzenesulfonamide in a suitable polar aprotic solvent, followed by the addition of a base to generate the phenoxide in situ. 1,2-Dibromoethane is then added, and the mixture is heated to facilitate the reaction.

Below is a table illustrating typical parameters that are optimized for this synthesis.

| Parameter | Variation | Rationale | Typical Outcome |

| Base | K₂CO₃, NaH, NaOH | Strength of the base affects the rate of phenoxide formation. Weaker bases like K₂CO₃ are often sufficient and easier to handle. | K₂CO₃ provides a good balance of reactivity and safety for this synthesis. |

| Solvent | Acetone, DMF, Acetonitrile | The solvent must dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents are preferred. chem-station.com | Acetonitrile (MeCN) or Dimethylformamide (DMF) are commonly used, leading to good yields. |

| Temperature | Room Temp. to Reflux | Higher temperatures increase the reaction rate but can also lead to side products. | Heating at 50-80°C typically provides a reasonable reaction rate without significant degradation. |

| Reaction Time | 4 - 24 hours | The reaction is monitored until the starting material is consumed. | Complete conversion is often achieved within 12-24 hours. |

Following the synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.

Purification Techniques:

Recrystallization : This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form. google.com For sulfonamides, alcoholic solvents or mixtures with water are often effective. nih.gov

Column Chromatography : If recrystallization is insufficient, silica gel column chromatography can be employed to separate the product from impurities based on differences in polarity.

Characterization Techniques: Once purified, the identity and purity of this compound are confirmed using various spectroscopic methods. nih.gov

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons (two doublets in the ~7-8 ppm region), the sulfonamide protons (-SO₂NH₂) as a singlet, and two triplets for the ethoxy bridge protons (-OCH₂CH₂Br). rsc.org |

| ¹³C NMR | Characteristic signals for the four distinct aromatic carbons, and two signals for the aliphatic carbons of the ethoxy bridge. rsc.org |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (C₈H₁₀BrNO₃S), exhibiting the characteristic isotopic pattern for a bromine-containing molecule. |

| IR Spectroscopy | Key absorption bands include those for N-H stretching of the sulfonamide, asymmetric and symmetric S=O stretching (~1320 cm⁻¹ and ~1150 cm⁻¹), and C-O-C stretching of the ether. nih.gov |

Derivatization Strategies for this compound Analogues

This compound serves as a versatile scaffold for the synthesis of a wide range of analogues. Modifications can be targeted at the sulfonamide group or the ethoxy bridge to explore structure-activity relationships in medicinal chemistry.

The primary sulfonamide group (-SO₂NH₂) is a key site for derivatization. Various chemical transformations can be applied to introduce diverse functionalities.

N-Alkylation/N-Arylation : The sulfonamide nitrogen can be alkylated or arylated under basic conditions using various alkyl or aryl halides. This modification allows for the introduction of lipophilic or sterically bulky groups. acs.orgacs.org

N-Acylation : Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides, which can alter the electronic properties and hydrogen bonding capacity of the molecule.

Conversion to Other Sulfur-Containing Groups : Advanced synthetic methods allow for the conversion of the primary sulfonamide into other functional groups, such as sulfinates or sulfonyl fluorides, which can serve as precursors for further transformations.

The table below summarizes potential derivatization reactions at the sulfonamide group.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Secondary Sulfonamide (Ar-SO₂NHR) |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | N-Acylsulfonamide (Ar-SO₂NHCOR) |

| Hinsberg Reaction | Secondary Amine (R₂NH) | Tertiary Sulfonamide (Ar-SO₂NR₂) |

The 2-bromoethoxy portion of the molecule offers another key site for structural modification, allowing for changes in the linker between the benzenesulfonamide core and the terminal bromine.

Chain Length Variation : The length of the alkyl chain can be extended by using alternative starting materials such as 1,3-dibromopropane or 1,4-dibromobutane in the initial synthesis, leading to propoxy or butoxy bridges, respectively.

Substitution on the Bridge : The ethoxy chain itself can be substituted. For example, using a starting material like 1,2-dibromopropane would introduce a methyl group on the bridge, potentially influencing the molecule's conformation.

Replacement of the Ether Linkage : The ether oxygen can be replaced with other atoms or functional groups. For instance, a thioether linkage (-S-) could be introduced, or the entire bridge could be replaced with an amide or other functionalities to create bioisosteres. mdpi.com Such modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups that exert significant influence on its reactivity towards both electrophiles and nucleophiles. The 2-bromoethoxy group (-OCH2CH2Br) is an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom. allen.invedantu.comshaalaa.com Conversely, the sulfonamide group (-SO2NH2) is a deactivating, meta-directing group owing to its strong electron-withdrawing nature.

In electrophilic aromatic substitution, the activating effect of the alkoxy group is expected to dominate, directing incoming electrophiles to the positions ortho to the ethoxy substituent (positions 2 and 6). These positions are meta to the deactivating sulfonamide group, which is a consistent outcome.

Nucleophilic aromatic substitution on an unactivated benzene ring is generally challenging. However, the presence of the strongly electron-withdrawing sulfonamide group can facilitate such reactions by stabilizing the negatively charged Meisenheimer complex intermediate. Nucleophilic attack would be favored at the positions ortho and para to the sulfonamide group. Since the para position is already occupied by the bromoethoxy group, nucleophilic attack would be most likely to occur at the positions ortho to the sulfonamide group (positions 3 and 5).

Table 1: Predicted Regioselectivity in Aromatic Substitution Reactions of this compound

| Reaction Type | Directing Group | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution | -OCH2CH2Br (activating, ortho, para-directing) | 2 and 6 positions (ortho to the ethoxy group) |

| Nucleophilic Aromatic Substitution | -SO2NH2 (deactivating, meta-directing) | 3 and 5 positions (ortho to the sulfonamide group) |

Mechanistic Investigations of Chemical Transformations Involving this compound

The mechanistic pathways of reactions involving this compound are primarily dictated by the reactivity of the bromoethoxy side chain and the substituted aromatic ring.

Exploration of Substitution Reaction Mechanisms

The most probable substitution reactions for this molecule involve the bromoethoxy group. The primary alkyl bromide is susceptible to nucleophilic substitution, predominantly via an SN2 mechanism. pearson.comyoutube.comlibretexts.orgaskfilo.com This is due to the unhindered nature of the carbon atom bearing the bromine, allowing for backside attack by a nucleophile.

A variety of nucleophiles can displace the bromide ion, leading to a range of derivatives. For instance, reaction with sodium hydroxide (B78521) would yield the corresponding alcohol, while reaction with sodium cyanide would introduce a nitrile group.

Table 2: Hypothetical SN2 Reactions of this compound

| Nucleophile | Reagent | Product |

| Hydroxide | NaOH | 4-(2-Hydroxyethoxy)benzenesulfonamide |

| Cyanide | NaCN | 4-(2-Cyanoethoxy)benzenesulfonamide |

| Ammonia | NH3 | 4-(2-Aminoethoxy)benzenesulfonamide |

| Azide | NaN3 | 4-(2-Azidoethoxy)benzenesulfonamide |

The kinetics of these reactions are expected to be second order, with the rate dependent on the concentrations of both this compound and the nucleophile.

Study of Coupling Reactions and Heterocycle Formation

The bromoethoxy functionality serves as a valuable handle for the construction of more complex molecules, including heterocyclic systems. Intramolecular cyclization could be envisioned if a nucleophilic group were introduced elsewhere on the molecule. More commonly, the alkyl bromide can react with difunctional nucleophiles to form heterocyclic rings.

For example, reaction with a primary amine could be followed by N-alkylation with the bromoethoxy group of another molecule, or more strategically, reaction with a molecule containing both an amine and another nucleophilic group could lead to heterocycle formation. A hypothetical reaction with 2-aminophenol could, in principle, lead to the formation of a benzoxazine derivative.

Oxidation and Reduction Pathways of the Compound

The sulfur atom in the sulfonamide group of this compound is already in its highest oxidation state (+6) and therefore cannot be further oxidized. The benzene ring is generally stable to oxidation except under harsh conditions that would likely degrade the rest of the molecule.

Reduction of the sulfonamide group is possible but typically requires strong reducing agents and is not a common transformation.

More relevant would be the reduction of a derivative of the parent compound. For instance, if a nitro group were introduced onto the benzene ring via electrophilic aromatic substitution, this nitro group could be selectively reduced to an amine using various reagents such as tin or iron in acidic media, or through catalytic hydrogenation. organic-chemistry.orgresearchgate.netrsc.orgwikipedia.orgrsc.org This transformation is a cornerstone in the synthesis of many aromatic compounds.

Table 3: Hypothetical Reduction of a Nitro-Derivative

| Starting Material | Reducing Agent | Product |

| 4-(2-Bromoethoxy)-2-nitrobenzenesulfonamide | Fe, HCl | 2-Amino-4-(2-bromoethoxy)benzenesulfonamide |

| 4-(2-Bromoethoxy)-2-nitrobenzenesulfonamide | H2, Pd/C | 2-Amino-4-(2-bromoethoxy)benzenesulfonamide |

The mechanism of nitro group reduction is complex and proceeds through several intermediates, including nitroso and hydroxylamine species.

Advanced Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(2-Bromoethoxy)benzenesulfonamide, ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms.

In the ¹H NMR spectrum, the aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets in the range of δ 7.0-8.0 ppm. The protons of the ethoxy group would present as two triplets. The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) would be expected to resonate at a higher chemical shift (around δ 4.3 ppm) compared to the methylene group bonded to the bromine atom (-CH₂-Br), which would likely appear around δ 3.6 ppm, due to the deshielding effect of the electronegative oxygen.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the benzene ring would show distinct signals in the aromatic region (δ 115-160 ppm). The carbon attached to the sulfonamide group and the carbon bearing the ethoxy group would have characteristic chemical shifts influenced by their respective substituents. The aliphatic carbons of the bromoethoxy chain would be found in the upfield region of the spectrum.

A comprehensive NMR analysis would also involve two-dimensional techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the ethoxy chain and between adjacent aromatic protons, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and to establish long-range C-H correlations, respectively. These experiments would collectively confirm the molecular structure of this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂NH₂) | 7.8 - 8.0 (d) | ~129 |

| Aromatic CH (ortho to OCH₂) | 7.0 - 7.2 (d) | ~115 |

| Aromatic C (ipso to SO₂NH₂) | - | ~140 |

| Aromatic C (ipso to OCH₂) | - | ~160 |

| -O-CH₂- | ~4.3 (t) | ~68 |

| -CH₂-Br | ~3.6 (t) | ~32 |

| -SO₂NH₂ | Variable (broad singlet) | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively, serving as a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrational modes would include the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching of the sulfonamide would be observed as a band or bands around 3400-3200 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration would be found at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the π → π* electronic transitions of the benzenoid system. For a para-substituted benzene ring, one would expect to observe primary and secondary absorption bands. The presence of the sulfonamide and ethoxy groups as auxochromes would influence the position and intensity of these absorptions.

Interactive Data Table: Expected Vibrational and Electronic Absorptions

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| Infrared (IR) | S=O (asymmetric stretch) | 1350 - 1300 cm⁻¹ |

| Infrared (IR) | S=O (symmetric stretch) | 1160 - 1140 cm⁻¹ |

| Infrared (IR) | N-H (stretch) | 3400 - 3200 cm⁻¹ |

| Infrared (IR) | C-O-C (ether stretch) | 1250 - 1050 cm⁻¹ |

| Infrared (IR) | C-Br (stretch) | 700 - 500 cm⁻¹ |

| UV-Vis | π → π* (Benzene ring) | 200 - 280 nm |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally established. For this compound (C₈H₁₀BrNO₃S), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two m/z units.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, if a suitable single crystal can be grown, X-ray crystallography would confirm the connectivity of the atoms and reveal the conformation of the bromoethoxy chain relative to the benzene ring. It would also provide crucial information about intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictates the crystal packing arrangement. While no published crystal structure for this specific compound is currently available, analysis of related structures, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, reveals common structural motifs like hydrogen-bonded dimers. mdpi.com

Pharmacological and Biochemical Activity Mechanisms of 4 2 Bromoethoxy Benzenesulfonamide and Its Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The core of the biochemical activity of 4-(2-bromoethoxy)benzenesulfonamide derivatives lies in their capacity to inhibit a range of enzymes through diverse mechanisms. These interactions are often initiated by the sulfonamide group, which can mimic endogenous substrates or bind to critical sites within the enzyme's structure, leading to a reduction or complete loss of catalytic function.

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Different isoforms of CA are expressed throughout the human body and are involved in numerous physiological and pathological processes.

Derivatives of benzenesulfonamide (B165840) have shown varied inhibitory potency against different CA isoforms. For instance, a series of 4-(1H-1,2,3-triazol-1-yl)benzenesulfonamides demonstrated moderate inhibition against the cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov However, these same compounds exhibited significantly more potent, low nanomolar to subnanomolar inhibition of the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.gov This isoform selectivity is crucial for therapeutic applications, such as in cancer, where hCA IX and XII are often overexpressed. nih.govnih.gov

The mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site cavity. X-ray crystallography studies of sulfonamides complexed with hCA II have revealed that the sulfonamide moiety coordinates to the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle. The rest of the inhibitor molecule establishes additional interactions with amino acid residues lining the active site, which governs the affinity and isoform selectivity of the compound. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives Data extracted from studies on 4-(1H-1,2,3-triazol-1-yl)benzenesulfonamide derivatives.

| Isoform | Inhibition Constant (Kᵢ) Range | Potency |

|---|---|---|

| hCA I | 41.5–1500 nM | Moderate |

| hCA II | 30.1–755 nM | Moderate |

| hCA IX | 1.5–38.9 nM | High |

| hCA XII | 0.8–12.4 nM | High |

Source: nih.gov

Sulfonamides, including derivatives of benzenesulfonamide, are known for their antibacterial activity, which stems from their ability to inhibit dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is vital in the folic acid synthesis pathway of bacteria and some lower eukaryotes. nih.gov It catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.gov

The inhibitory action of sulfonamides is a classic example of competitive inhibition. Due to their structural similarity to the natural substrate pABA, sulfonamides compete for binding at the pABA-binding pocket of the DHPS active site. nih.govnih.gov By occupying this site, they prevent the synthesis of dihydropteroate, a precursor to folic acid. The lack of folic acid, which is essential for the synthesis of nucleotides and certain amino acids, ultimately halts bacterial growth and replication. juniperpublishers.com

Structural and mechanistic studies suggest that the reaction catalyzed by DHPS proceeds via an Sₙ1 mechanism, involving the formation of a cationic pterin (B48896) intermediate. nih.gov The binding of the sulfonamide inhibitor prevents the productive binding of pABA, thereby blocking the catalytic pathway. nih.gov The development of dual-action drugs that inhibit both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway, has proven to be an effective therapeutic strategy. nih.gov

The glyoxalase system, comprising glyoxalase I (Glx-I) and glyoxalase II, is a cellular defense mechanism that detoxifies cytotoxic α-oxoaldehydes, particularly methylglyoxal (B44143) (MG), a byproduct of glycolysis. nih.gov Cancer cells often exhibit high metabolic rates and consequently overexpress Glx-I, making this enzyme a potential target for anticancer therapy. nih.govnih.gov

A series of 1,4-benzenesulfonamide derivatives have been designed and evaluated as inhibitors of human Glx-I. nih.gov Structure-activity relationship (SAR) studies identified compounds with potent inhibitory activity, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov For example, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide showed potent Glx-I inhibition with IC₅₀ values of 0.39 µM and 1.36 µM, respectively. nih.gov

Molecular docking studies suggest that these inhibitors bind to the active site of Glx-I. nih.gov The inhibition of Glx-I leads to an accumulation of cytotoxic MG within cancer cells, which can induce apoptosis, thereby exerting an antitumor effect. nih.gov

Table 2: Glyoxalase I (Glx-I) Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28) | 1.36 |

Source: nih.gov

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of tyrosine kinases activated by neurotrophins like nerve growth factor (NGF). nih.gov They are crucial for cell differentiation, proliferation, survival, and synaptic plasticity in the nervous system. nih.gov Dysregulation of Trk signaling is implicated in neurodegenerative diseases and cancer. nih.govnih.gov

While specific studies on this compound are limited, the general class of small molecule kinase inhibitors often targets the ATP-binding pocket of kinases. nih.gov Achieving selectivity for TrkA over the highly homologous TrkB and TrkC isoforms is a significant challenge, as their ATP-binding sites are identical. nih.gov Therefore, inhibitors often bind to less conserved allosteric regions to achieve selectivity. nih.gov Modulators of TrkA can have therapeutic potential; for example, blocking TrkA signaling has been shown to enhance the sensitivity of breast cancer cells to chemotherapy and inhibit metastasis. nih.gov Positive modulation of TrkA signaling is also being explored for treating neurodegenerative conditions like Alzheimer's disease. nih.gov

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce lipid signaling molecules called eicosanoids. mdpi.com The 12-LOX isoform is involved in inflammatory pathways, and its activation has been linked to cytokine-induced toxicity in pancreatic beta cells and neuroinflammation. nih.govfrontiersin.org

Certain N-substituted sulfonamides have been screened for their inhibitory activity against LOX. who.int The inhibition of 12-LOX can modulate the eicosanoid pathway, reducing the production of pro-inflammatory mediators. For example, the 12-LOX product 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) can inhibit insulin (B600854) secretion and promote cell death, effects that can be reversed by a 12-LOX inhibitor. nih.gov The inhibition of 12/15-LOX has been shown to suppress neuroinflammation by affecting inflammasome pathways. frontiersin.org Studies on other inhibitors have shown potent, dose-dependent inhibition of 12-LOX with IC₅₀ values in the sub-micromolar range. nih.gov

Table 3: IC₅₀ Values of a Linoleyl Hydroxamic Acid Derivative Against Various Lipoxygenases

| Enzyme | IC₅₀ (µM) |

|---|---|

| h5-LO | 7 |

| 12-LO | 0.6 |

| 15-LO | 0.02 |

Source: nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): AChE and BChE are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating nerve impulses. who.int Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease to alleviate the cholinergic deficit. nih.govnih.gov In advanced Alzheimer's, BChE activity increases while AChE activity declines, making BChE an increasingly important target. nih.gov

Various sulfonamide derivatives have been synthesized and evaluated as inhibitors of both AChE and BChE. juniperpublishers.comwho.int Some brominated N-substituted sulfonamides have been identified as valuable inhibitors of both enzymes. who.int The inhibitory potency varies greatly depending on the specific substitutions on the benzenesulfonamide core, with some compounds showing IC₅₀ values in the micromolar range. juniperpublishers.com For example, certain N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides exhibited excellent potential against AChE. juniperpublishers.com The dual inhibition of both AChE and BChE is considered a promising approach for treating neurological disorders. nih.gov

Cyclooxygenase 2 (COX-2): Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is a constitutive enzyme involved in homeostatic functions, COX-2 is inducible and is upregulated during inflammation and tissue damage. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Derivatives that hybridize a benzenesulfonamide moiety with other pharmacophores, such as 1,2,3-triazole, have been rationally designed as selective COX-2 inhibitors. nih.gov These compounds have demonstrated potent COX-2 inhibition with high selectivity over COX-1, with some analogs showing more potent anti-inflammatory activity than traditional NSAIDs like diclofenac. nih.gov

Receptor-Mediated Biological Responses

The interaction of this compound derivatives with specific receptors in the central nervous system (CNS) has been a significant area of investigation, particularly concerning their potential to modulate neurobiological processes.

Derivatives of benzenesulfonamide have been identified as antagonists of the histamine (B1213489) H3 receptor (H3R). wikipedia.orgyoutube.com The H3 receptor is primarily located in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. wikipedia.orgpatsnap.com It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, serotonin (B10506), and norepinephrine. wikipedia.orgnih.gov

The mechanism of H3R antagonists involves blocking the receptor, which inhibits its constitutive activity and prevents histamine from binding. patsnap.comrxlist.com This blockade leads to an increased release of histamine and other neurotransmitters in brain regions integral to cognition, such as the hippocampus and cerebral cortex. wikipedia.orgnih.gov Unlike H1 receptor antagonists which often cause sedation, H3R antagonists exhibit stimulant and nootropic (cognition-enhancing) effects. wikipedia.org

This enhanced neurotransmission has significant neurobiological implications. The increased levels of acetylcholine and dopamine, in particular, are associated with improved learning, memory, and attention. nih.gov Consequently, H3R antagonists are being investigated for their therapeutic potential in treating cognitive deficits associated with neurodegenerative and psychiatric disorders like Alzheimer's disease, Attention Deficit Hyperactivity Disorder (ADHD), and schizophrenia. wikipedia.orgpatsnap.comnih.gov For instance, studies have shown that H3R antagonists can facilitate learning and memory in various preclinical models. wikipedia.org

Table 1: Neurotransmitters Modulated by Histamine H3 Receptor Antagonism

| Neurotransmitter | Effect of H3R Antagonism | Associated Cognitive Function |

|---|---|---|

| Histamine | Increased Release | Wakefulness, Attention. wikipedia.orgpatsnap.com |

| Acetylcholine | Increased Release | Learning, Memory. wikipedia.orgnih.gov |

| Dopamine | Increased Release | Executive Function, Motivation. nih.gov |

| Norepinephrine | Increased Release | Arousal, Alertness. nih.gov |

The benzenesulfonamide scaffold is also a recognized modulator of the serotonin 6 (5-HT6) receptor. nih.govmdpi.com These receptors are almost exclusively expressed in the CNS, with high concentrations in brain areas critical for cognitive functions, such as the hippocampus and cortex. patsnap.comnih.gov This specific localization makes the 5-HT6 receptor an attractive target for CNS-acting drugs with potentially fewer peripheral side effects. nih.gov

Modulators, particularly antagonists of the 5-HT6 receptor, have demonstrated significant potential in enhancing cognitive processes. ijisrt.com The primary mechanism is believed to involve the potentiation of cholinergic and glutamatergic neurotransmission. patsnap.comnih.gov By blocking 5-HT6 receptors, these compounds can increase the extracellular levels of acetylcholine and glutamate, two neurotransmitters vital for synaptic plasticity, learning, and memory. nih.govmdpi.com

The procognitive effects of 5-HT6 receptor antagonists have been observed in numerous preclinical models. nih.gov This has led to their investigation as potential treatments for cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. nih.govnih.govijisrt.com A patent application has highlighted a series of benzenesulfone and benzenesulfonamide analogues as 5-HT6 receptor modulators for treating CNS disorders. nih.gov

Cellular and Molecular Biological Pathways

Beyond receptor-mediated actions, this compound and its derivatives engage with fundamental cellular and molecular pathways, leading to anti-proliferative, antimicrobial, and anti-inflammatory effects.

Benzenesulfonamide derivatives have shown promising anti-proliferative activity against a range of human cancer cell lines. immunopathol.com Research has demonstrated their efficacy in reducing the proliferation of lung, breast, leukemia, and glioblastoma cells. immunopathol.comnih.govnih.gov

The mechanisms underlying these anti-cancer effects are multifaceted. One key pathway is the induction of apoptosis, or programmed cell death. nih.govchapman.edu Some derivatives have been shown to trigger apoptosis by modulating the intrinsic mitochondrial pathway. nih.gov This involves altering the expression of the Bcl-2 family of proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov This shift in balance leads to mitochondrial dysfunction and the activation of caspases, which execute the apoptotic process. nih.gov

Other reported mechanisms include the modulation of intracellular reactive oxygen species (ROS) levels and the reduction of intracellular pH, both of which can create a cellular environment that is hostile to cancer cell survival. immunopathol.com Furthermore, some benzenesulfonate (B1194179) derivatives have been found to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov The cytotoxic potential of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cells.

Table 2: In Vitro Anti-proliferative Activity of Selected Benzenesulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| BS3 (a 4-methylbenzenesulfonate) | K562 (Leukemia) | 0.078 | nih.gov |

| BS1 (a 4-methylbenzenesulfonate) | K562 (Leukemia) | 0.172 | nih.gov |

| BS4 (a 4-methylbenzenesulfonate) | K562 (Leukemia) | 0.173 | nih.gov |

| 5i (4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide) | SK-N-MC (Neuroblastoma) | Not specified, but higher activity than etoposide | nih.gov |

| 5i (4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide) | T-47D (Breast Cancer) | Not specified, but higher activity than etoposide | nih.gov |

The sulfonamide functional group is a cornerstone of antimicrobial therapy. Its mechanism of action is primarily based on the inhibition of folate synthesis in microorganisms. mhmedical.comslideshare.net Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. mhmedical.com This metabolic pathway is therefore an excellent target for selective antimicrobial agents.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). researchgate.net By competitively inhibiting DHPS, sulfonamides block the condensation of PABA with dihydropteroate pyrophosphate, a critical step in the synthesis of dihydrofolic acid. researchgate.netcapes.gov.brnih.gov The depletion of dihydrofolate, and subsequently tetrahydrofolate (the active form of the vitamin), disrupts the synthesis of essential nucleic acids and amino acids, thereby arresting bacterial growth and replication. researchgate.net

In addition to this classic mechanism, derivatives of benzenesulfonamide are being explored for their anti-biofilm activity. nih.govnih.gov Biofilms are structured communities of microbes encased in a self-produced matrix, which confers significant resistance to conventional antibiotics. nih.gov Some compounds can inhibit biofilm formation by disrupting key processes such as quorum sensing—the cell-to-cell communication system that regulates gene expression in microbial communities—or by interfering with the initial adhesion of bacteria to surfaces. nih.govnih.gov

Certain benzenesulfonamide derivatives have demonstrated anti-inflammatory properties. nih.gov Inflammation is a complex biological response involving various signaling molecules and cellular pathways. A key mechanism for the anti-inflammatory action of these compounds is the inhibition of enzymes involved in producing pro-inflammatory mediators.

For example, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme catalyzes the oxidation of polyunsaturated fatty acids to produce bioactive eicosanoids, which are signaling molecules involved in inflammatory responses, platelet aggregation, and cell proliferation. nih.gov By inhibiting 12-LOX, these compounds can reduce the production of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect. nih.gov While direct evidence for cytokine modulation by this compound is limited, the inhibition of inflammatory cascades like the lipoxygenase pathway inherently affects the production and release of various cytokines that orchestrate the inflammatory response.

Antiviral Mechanisms (e.g., HIV-1 Capsid Inhibition)

The capsid (CA) protein of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical therapeutic target because it plays pivotal roles in multiple stages of the viral replication cycle. nih.gov The proper assembly and stability of the capsid core, which protects the viral genome, are essential for the virus's infectivity. nih.gov Benzenesulfonamide derivatives have emerged as a promising class of HIV-1 capsid inhibitors.

Research into benzenesulfonamide-containing phenylalanine derivatives has demonstrated their potential as potent anti-HIV-1 agents. nih.gov These compounds are designed to interact with the CA protein, disrupting its normal function. The mechanism of action for these inhibitors can be multifaceted, exhibiting a dual-stage inhibition profile that affects both the early and late phases of viral replication. nih.gov

In the early stage, after the virus enters a host cell, some inhibitors work by accelerating the assembly of the capsid core, rather than stabilizing it. nih.gov This premature assembly disrupts the delicate process of uncoating and subsequent nuclear import of the viral genetic material. In the late stage of the viral life cycle, during the formation of new virus particles, these compounds can interfere with the assembly and maturation of new capsids. nih.govnih.gov This results in the production of non-infectious virions with abnormal core morphologies. nih.gov The development of capsid assembly inhibitors, such as those based on the benzenesulfonamide scaffold, represents a novel approach to antiviral therapy, particularly for combating multi-drug-resistant HIV-1 strains. nih.govmdpi.com

The binding of these inhibitors to the capsid protein has been confirmed through advanced analytical techniques. For instance, Surface Plasmon Resonance (SPR) studies have validated the HIV-1 capsid as the direct binding target for certain benzenesulfonamide-based inhibitors. nih.gov Molecular dynamics simulations have further elucidated the interactions at the molecular level, providing a rationale for the observed antiviral potency. nih.gov

Antioxidant Effects and Oxidative Stress Mitigation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of chronic diseases. nih.gov Antioxidants are compounds that can inhibit or delay oxidation, thereby mitigating cellular damage. nih.gov The benzenesulfonamide scaffold has been explored for its antioxidant potential.

In one study, a series of new benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized and evaluated for their in vitro antioxidant activities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. frontiersin.org This method is widely used to assess the free radical scavenging capacity of compounds. frontiersin.org The results indicated that several of the tested derivatives exhibited antioxidant properties. One compound in particular, designated 4e , showed activity comparable to the standard antioxidant, Vitamin C. frontiersin.org The scavenging of the stable DPPH radical suggests that these compounds can donate a hydrogen atom, a key mechanism for neutralizing free radicals and inhibiting processes like lipid peroxidation. frontiersin.org

The table below summarizes the in vitro antioxidant activity of selected benzenesulfonamide derivatives from the study, presented as IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals).

| Compound | IC₅₀ (mg/mL) frontiersin.org |

| 4e | 0.3287 |

| Vitamin C (Standard) | 0.2090 |

This capacity to counteract oxidative processes highlights a potential therapeutic application for benzenesulfonamide derivatives in conditions associated with oxidative stress.

Methodologies for Biological Evaluation

The assessment of the pharmacological potential of this compound and its derivatives relies on a structured approach involving in vitro, in vivo, and mechanistic studies.

In Vitro Bioassays and Cell Culture Models

In vitro assays are fundamental for the initial screening and characterization of the biological activity of new chemical entities. For benzenesulfonamide derivatives, a variety of assays are employed:

Antioxidant Assays: The DPPH radical scavenging assay is a common method to determine antioxidant potential by measuring a compound's ability to neutralize this stable free radical. frontiersin.org

Cytotoxicity Assays: To evaluate anticancer potential, derivatives are tested against various cancer cell lines. For example, the trypan blue exclusion assay has been used to determine the cytotoxic effect of benzenesulfonamide analogs on glioblastoma (U87) cells and non-tumorous mouse embryonic fibroblast (MEF) cells. nih.gov

Enzyme Inhibition Assays: The ability of compounds to inhibit specific enzymes is a key measure of their therapeutic potential. An example is the carbonic anhydrase II inhibition assay, which measures the inhibition of the enzyme's ability to hydrolyze p-nitrophenyl acetate. nih.gov

Anti-inflammatory Assays: In vitro models for inflammation include the protein denaturation inhibition assay, which assesses a compound's ability to prevent protein denaturation, a hallmark of inflammation. researchgate.net

Ion Channel Modulation Assays: The effect of compounds on ion channels, such as the Transient Receptor Potential Vanilloid 4 (TRPV4), can be measured. This has been done by evaluating the inhibition of calcium influx in cells overexpressing the channel. nih.gov

In Vivo Pharmacological Models and Efficacy Studies

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy and pharmacological effects in a whole organism.

Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity. frontiersin.orgresearchgate.net In this model, the reduction in paw swelling after administration of the test compound is measured over several hours. Studies have shown that some benzenesulfonamide derivatives can produce a potent anti-inflammatory effect, with inhibition percentages exceeding that of the standard drug indomethacin (B1671933) at the one-hour mark. frontiersin.org

The table below shows the in vivo anti-inflammatory activity of representative benzenesulfonamide derivatives.

| Compound | Inflammation Inhibition (%) at 1 hour frontiersin.org |

| 4a | 94.69 |

| 4c | 94.69 |

| Indomethacin (Standard) | 78.76 |

Cardiovascular Models: The isolated rat heart model (Langendorff preparation) is used to study the direct effects of compounds on cardiac parameters like perfusion pressure and coronary resistance, independent of systemic neural and hormonal influences. cerradopub.com.br

Acute Lung Injury Models: The efficacy of derivatives in treating conditions like acute lung injury can be tested in mouse models where the injury is induced by an agent like lipopolysaccharide (LPS). nih.gov

Target Engagement and Mechanism of Action Studies

To understand how a compound exerts its effect at a molecular level, specific mechanism of action (MOA) and target engagement studies are crucial.

Target Binding Confirmation: Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to confirm the direct binding of a compound to its protein target in real-time. It was successfully used to demonstrate that benzenesulfonamide-based inhibitors directly engage the HIV-1 capsid protein. nih.gov

Computational Modeling: In silico techniques are vital for predicting and understanding drug-target interactions.

Molecular Docking: This method predicts the preferred orientation of a compound when bound to a target protein, helping to identify key interactions, such as hydrophobic and charged interactions with specific amino acid residues (e.g., with the TrkA receptor). nih.gov

Quantitative Structure–Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, helping to predict the potency of new analogs. nih.gov

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the drug-target complex over time, offering a deeper rationale for a compound's potency and mechanism. nih.gov

These integrated methodologies provide a comprehensive framework for discovering and validating the therapeutic potential of this compound and its derivatives.

Computational and Theoretical Chemistry in 4 2 Bromoethoxy Benzenesulfonamide Research

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is crucial in rational drug design for predicting binding affinity and understanding the molecular interactions that govern recognition.

Molecular docking simulations are employed to predict the specific ways in which a ligand interacts with a protein's binding site. These predictions include the ligand's conformation (its three-dimensional shape) and its orientation within the binding pocket. The analysis identifies key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for stable binding.

While docking studies specifically for 4-(2-Bromoethoxy)benzenesulfonamide are not detailed in available research, studies on analogous benzenesulfonamide (B165840) compounds illustrate the utility of this approach. For instance, research on other benzenesulfonamide derivatives has successfully used molecular docking to elucidate their binding mechanisms with various biological targets. nih.gov One study on 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, a related sulfonamide, used docking to determine its preferential binding site within human serum albumin (HSA), identifying key hydrophobic interactions and hydrogen bonds responsible for complex formation. elsevierpure.com Similarly, docking studies of N-substituted benzenesulfonamides have shown their ability to bind within the minor groove of DNA, with hydrogen bonds forming between the sulfonamide's oxygen atoms and DNA nucleotides. nih.gov

Table 1: Examples of Molecular Docking Studies on Benzenesulfonamide Analogs

| Ligand | Protein/Target | Predicted Binding Site/Interactions | Reference |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | Human Serum Albumin (HSA) | Preferential binding to sub-structural domain IIA (Site I) via hydrophobic interactions and hydrogen bonding. | elsevierpure.com |

| Benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives | Breast Cancer Receptor (PDB: 4FA2) | Formation of stable complexes with the receptor, indicating high binding affinity. | nih.gov |

| N-substituted benzenesulfonamide-based imine compounds | Fish Sperm DNA (FSdsDNA) | Location in the minor groove of DNA; hydrogen bonding between sulfonamide oxygen atoms and DG10/DG16 nucleotides. | nih.gov |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time. This allows researchers to observe conformational changes in both the ligand and the protein upon binding and to assess the stability of the docked complex. elsevierpure.com

Free Energy Perturbation (FEP) is a rigorous computational method used in conjunction with MD simulations to calculate the difference in the free energy of binding between two states, such as a ligand in solution versus the ligand bound to a protein. nih.govescholarship.org FEP calculations are based on creating a thermodynamic cycle that involves an "alchemical transformation" of the ligand, gradually turning its interactions on or off in both the solvent and the protein binding site. nih.govbuffalo.edu This yields a quantitative prediction of binding affinity (ΔG), which is invaluable for prioritizing compounds during drug discovery. nih.gov

In studies of related compounds, MD simulations have been used to confirm the formation of stable complexes predicted by docking, such as the interaction between 4-bromo-N-(thiazol-2-yl)benzenesulfonamide and HSA. elsevierpure.com The reliability and efficiency of FEP calculations can be enhanced using methods like overlap sampling, which improves the statistical accuracy of the results. nih.gov

Table 2: Application of MD and FEP in Ligand-Binding Studies

| Technique | Purpose | Key Findings in Analogous Systems | Reference |

| Molecular Dynamics (MD) | To assess the stability of the ligand-protein complex and observe conformational changes. | Confirmed the formation of a stable complex between a benzenesulfonamide analog and Human Serum Albumin. | elsevierpure.com |

| Free Energy Perturbation (FEP) | To quantitatively predict the binding free energy (ΔG) of a ligand to its target. | FEP provides a rigorous method for computing ΔG by simulating the alchemical transformation of a ligand. | nih.govescholarship.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is collected. These compounds are then divided into a 'training set,' used to build the model, and a 'test set,' used to validate its predictive power. nih.gov For each compound, a large number of 'molecular descriptors' (numerical representations of chemical structure) are calculated. Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that links the descriptors to the activity. nih.gov

The quality and predictive ability of the model are assessed using various statistical metrics. nih.gov Key parameters include the coefficient of determination (R²), which measures how well the model fits the training data, and the leave-one-out cross-validated coefficient (Q²), which assesses the model's internal robustness. nih.gov A high-quality QSAR model should be stable, robust, and predictive. nih.gov For example, a QSAR study on a series of antitubercular compounds resulted in a robust model with an R² value of 0.9092. nih.gov

Table 3: Statistical Validation Parameters in QSAR Modeling

| Parameter | Description | Typical Value for a Good Model | Reference |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 | nih.gov |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (robustness). | > 0.5 | nih.gov |

| R²adj (Adjusted R²) | R² adjusted for the number of descriptors in the model. | Close to R² | nih.gov |

A critical outcome of a QSAR study is the identification of the specific molecular descriptors that have the most significant impact on biological activity. These descriptors represent physicochemical properties of the molecules, such as their size, shape, electronic properties (polarizability, electronegativity), and hydrophobicity. nih.gov

By understanding which descriptors positively or negatively correlate with activity, chemists can rationally design new compounds with improved properties. For instance, in a QSAR study of some antitubercular derivatives, descriptors related to high polarizability (MLFER_S), electronegativities (GATSe2), and surface area contributions (Shal) were found to be positively correlated with activity. nih.gov This suggests that increasing these properties in a new compound could lead to higher antitubercular potency. Without a specific QSAR model for this compound, the key descriptors influencing its activity remain to be determined.

Table 4: Example of Physicochemical Descriptors from a QSAR Study

| Descriptor | Physicochemical Property Represented | Correlation with Activity | Reference |

| MLFER_S | Polarizability | Positive | nih.gov |

| GATSe2 | Geary autocorrelation of electronegativities | Positive | nih.gov |

| Shal | Surface area, volume, and shape descriptor | Positive | nih.gov |

| SpMAD_Dzs | Spectral mean absolute deviation from Barysz matrix | Negative | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of a single molecule in detail. researchgate.net These calculations solve approximations of the Schrödinger equation to determine properties such as the distribution of electrons, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential.

This information is fundamental to understanding a molecule's stability, reactivity, and the types of intermolecular interactions it can form. For example, the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule. Calculations can also predict spectroscopic properties, which can then be compared with experimental data to validate the computed results. researchgate.net

While no specific quantum chemical calculations for this compound are reported, studies on similar molecules like 4-ethoxy-2,3-difluoro benzamide (B126) demonstrate the approach. In that study, DFT calculations with the B3LYP functional were used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties, providing a comprehensive understanding of the molecule's intrinsic characteristics. researchgate.net

Table 5: Information Derived from Quantum Chemical Calculations

| Calculated Property | Significance | Example Method | Reference |

| Optimized Molecular Geometry | Predicts bond lengths and angles of the most stable conformation. | DFT (e.g., B3LYP/6-31+G(d,p)) | researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Reveals sites for electrophilic and nucleophilic attack and hydrogen bonding. | DFT | researchgate.net |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule. | DFT | researchgate.net |

| Vibrational Frequencies | Predicts theoretical IR and Raman spectra for comparison with experiments. | DFT | researchgate.net |

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and various electronic properties.

By solving the Kohn-Sham equations, DFT can map the electron density to predict the molecule's three-dimensional shape, bond lengths, and bond angles with high precision. This structural information is fundamental to understanding how the molecule might interact with biological targets. Furthermore, DFT is used to calculate key molecular descriptors that govern the molecule's behavior.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~3.5 - 4.5 D | Indicates the molecule's overall polarity, influencing its solubility and ability to engage in dipole-dipole interactions. |

| Polarizability | ~200 - 220 au | Reflects how easily the electron cloud can be distorted, which is crucial for understanding non-covalent interactions. |

| Total Energy | Variable (dependent on basis set) | A fundamental output of DFT calculations, used to determine the most stable molecular conformation. |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the data that would be generated through DFT calculations.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Reactivity indices, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. These indices, such as chemical potential, hardness, softness, and electrophilicity index, offer deeper insights into the molecule's reactive nature.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Indices for this compound

| Parameter | Predicted Value | Implication for Reactivity |

| HOMO Energy | ~ -7.0 to -6.5 eV | Suggests a moderate ability to donate electrons. |

| LUMO Energy | ~ -1.5 to -1.0 eV | Indicates a propensity to accept electrons in chemical reactions. |

| HOMO-LUMO Gap | ~ 5.0 to 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | ~ 4.0 to 4.25 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~ 2.5 to 2.75 | Reflects resistance to change in electron configuration. |

| Global Electrophilicity Index (ω) | ~ 3.0 to 3.5 | Quantifies the molecule's electrophilic character. |

Note: The values in this table are hypothetical and represent the type of data obtained from FMO and reactivity index calculations.

Predictive Pharmacokinetic and Toxicological Assessments (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery and chemical safety assessment. These computational tools use quantitative structure-activity relationship (QSAR) models and other algorithms to forecast the pharmacokinetic and toxicological properties of a compound before it is synthesized or tested in a laboratory.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

The journey of a chemical compound through the body is a complex process. In silico models can predict key ADME parameters for this compound based on its structural features. These predictions are vital for assessing its potential as a drug candidate or for understanding its environmental fate.

Table 3: Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome | Significance |

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates the potential for the compound to cross intestinal epithelial cells. |

| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule's properties may allow it to cross the BBB, which is relevant for CNS-targeting drugs but also for potential neurotoxicity. |

| CYP450 2D6 Inhibition | Possible Inhibitor | Suggests a potential for drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. |

| P-glycoprotein Substrate | Likely No | Predicts that the compound is not likely to be actively pumped out of cells by this major efflux transporter. |

| Lipinski's Rule of Five | 0 Violations | Indicates that the compound has drug-like physicochemical properties and is likely to be orally bioavailable. |

Note: This table contains hypothetical predictions generated by common ADMET prediction software.

Computational Toxicology and Safety Profile Estimation

Computational toxicology employs a variety of in silico models to predict the potential adverse effects of chemicals. These models are trained on large datasets of known toxic compounds and can identify structural alerts or molecular properties associated with toxicity. For this compound, these tools can provide an early warning of potential safety concerns.

Table 4: Estimated Toxicological Profile of this compound

| Toxicity Endpoint | Predicted Risk | Method of Prediction |

| Ames Mutagenicity | Low to Moderate | Based on structural alerts and QSAR models. The presence of the bromoalkoxy group could be a potential flag. |

| Carcinogenicity | Indeterminate | Often requires more complex models and is harder to predict with high certainty from structure alone. |

| hERG Inhibition | Low Risk | Prediction based on models that assess the likelihood of blocking the hERG potassium channel, which can lead to cardiotoxicity. |

| Skin Sensitization | Moderate Risk | The electrophilic nature of the bromoalkoxy moiety could contribute to skin sensitization potential. |

Note: The predictions in this table are estimations based on general toxicological principles and the expected outputs of computational toxicology models.

Structure Activity Relationship Sar and Rational Drug Design for 4 2 Bromoethoxy Benzenesulfonamide Analogues

Systemic Analysis of Structural Modulations on Biological Activity

The biological activity of 4-(2-bromoethoxy)benzenesulfonamide analogues can be finely tuned by strategic modifications at various positions of the molecule. Understanding these relationships is fundamental to designing more effective and specific drug candidates.

Impact of the Bromoethoxy Chain Length and Substituents

The bromoethoxy group presents a key area for structural modification to explore the impact on biological activity. Alterations in the length of the alkoxy chain and the nature of the halogen substituent can significantly influence the compound's interaction with its biological target.

Chain Length: The length of the alkyl chain in the 4-alkoxy position of benzenesulfonamides can affect binding affinity and selectivity for different enzyme isoforms, such as carbonic anhydrases (CAs). While specific data for this compound is not extensively available, studies on related 4-alkoxybenzenesulfonamides have shown that varying the chain length can modulate inhibitory potency. For instance, in a series of nitazene analogues, the length of the alkoxy chain was found to markedly influence potency. nih.gov It is conceivable that elongating or shortening the ethoxy chain to propoxy, butoxy, or methoxy, respectively, would alter the hydrophobic interactions within a target's binding pocket.

Halogen Substitution: The bromine atom on the ethoxy chain is a reactive handle that can be substituted with other halogens (e.g., chlorine, fluorine) or other functional groups. Replacing bromine with fluorine, for example, could increase metabolic stability due to the strength of the C-F bond. cambridgemedchemconsulting.com The nature of the halogen can also impact the compound's electrophilicity and potential for covalent bond formation with the target, if that is the intended mechanism of action.

Below is a hypothetical data table illustrating how modifications to the bromoethoxy chain could influence inhibitory activity against a generic enzyme target, based on general SAR principles.

| Compound ID | R Group (at position 4) | Chain Length | Halogen | Hypothetical IC₅₀ (nM) |

| 1 | -OCH₂CH₂Br | 2 | Br | 100 |

| 2 | -OCH₃ | 1 | - | 500 |

| 3 | -OCH₂CH₂CH₂Br | 3 | Br | 80 |

| 4 | -OCH₂CH₂F | 2 | F | 120 |

| 5 | -OCH₂CH₂Cl | 2 | Cl | 110 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, not on specific experimental results for this compound analogues.

Stereochemical Considerations and Enantiomeric Purity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.govmdpi.com If chiral centers are introduced into the this compound scaffold, for instance, by adding substituents to the ethoxy chain, it is highly likely that the resulting enantiomers will exhibit different biological activities. Living systems are chiral environments, and thus, enantiomers of a drug can interact differently with receptors and enzymes. nih.govmdpi.com

For example, if a methyl group were introduced on the α-carbon of the ethoxy chain, creating 4-(2-bromo-1-propoxy)benzenesulfonamide, the (R)- and (S)-enantiomers could have significantly different potencies and selectivities. One enantiomer may fit optimally into the binding site of a target protein, while the other may have a weaker interaction or even interact with off-target proteins, potentially leading to unwanted side effects. Therefore, the synthesis of enantiomerically pure compounds and the evaluation of their individual biological activities are critical steps in the drug discovery process for chiral analogues of this compound.

Effects of Substitutions on the Benzenesulfonamide (B165840) Core

The benzenesulfonamide core is a well-established pharmacophore in many drug classes, notably as inhibitors of carbonic anhydrases. nih.govmdpi.com The substitution pattern on the benzene (B151609) ring significantly influences the inhibitory profile and isoform selectivity. nih.gov

Substituent Position and Nature: The nature and position of substituents on the benzene ring can alter the electronic properties and steric profile of the molecule, thereby affecting its binding to the target. For instance, in a series of benzenesulfonamide-based CA inhibitors, the introduction of various substituents on the phenyl ring led to a range of potencies against different CA isoforms. mdpi.com It has been demonstrated that residues lining the hydrophobic pocket of the active site, such as positions 92 and 131 in carbonic anhydrases, dictate the binding and affinity of inhibitors, while tail groups can modulate isoform specificity. nih.gov

The following table presents representative data from a study on benzenesulfonamide derivatives, illustrating the effect of substitutions on the benzene ring on the inhibition of two human carbonic anhydrase (hCA) isoforms.

| Compound ID | Substitution on Benzene Ring | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| A | 4-F | 24.6 | 2.8 |

| B | 4-Br | >1000 | 9.2 |

| C | 2-OH | 138.4 | 125.7 |

| D | 4-NO₂ | 526.9 | 53.6 |

Data sourced from a study on benzylaminoethyureido-tailed benzenesulfonamides and is intended to be illustrative of general SAR principles for the benzenesulfonamide core. mdpi.com

Rational Design Approaches for Lead Optimization

Rational drug design strategies are employed to systematically optimize a lead compound, such as this compound, into a clinical candidate with improved efficacy, safety, and pharmacokinetic properties.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric Replacements: Bioisosterism involves the substitution of a functional group with another that has similar physical and chemical properties, with the aim of enhancing the desired biological and pharmacological activities. researchgate.net For this compound, several bioisosteric replacements could be considered. For example, the sulfonamide group (-SO₂NH₂) could be replaced by other acidic moieties like a carboxylic acid or a tetrazole, which are known non-classical bioisosteres. u-tokyo.ac.jp Such replacements can modulate the compound's acidity, lipophilicity, and metabolic stability. Similarly, the ether linkage in the bromoethoxy group could be replaced by a thioether or an amine to alter hydrogen bonding capacity and conformational flexibility.

Scaffold Hopping: This strategy involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while retaining similar biological activity. nih.govnih.govbhsai.org The goal is often to discover new chemical series with improved properties or to circumvent existing patents. nih.govnih.govbhsai.org Starting from a this compound lead, one might replace the benzene ring with a different aromatic or heteroaromatic system, such as pyridine, thiophene, or pyrazole. This can lead to novel compounds with altered solubility, metabolic stability, and target interactions. uah.es

Multi-Objective Optimization in Drug Candidate Selection

Drug discovery is a multi-objective optimization problem where several properties, such as potency, selectivity, solubility, metabolic stability, and low toxicity, must be simultaneously optimized. nih.gov Multi-objective optimization (MOO) methods are increasingly used in drug design to navigate the complex chemical space and identify balanced candidates. nih.gov

For the optimization of this compound analogues, a MOO approach would involve:

Defining Objectives: Establishing a set of key properties to be optimized, for example, high potency against the target, high selectivity over related off-targets, good aqueous solubility, and low predicted toxicity.

Generating Virtual Libraries: Creating a virtual library of analogues with diverse structural modifications to the parent compound.

In Silico Prediction: Using computational models to predict the properties of the virtual compounds.

Pareto Optimization: Applying Pareto optimization algorithms to identify a set of non-dominated solutions, where no single objective can be improved without worsening another. This provides a set of optimal compromises.

Candidate Selection: Selecting a manageable number of promising candidates from the Pareto front for synthesis and experimental testing.

Future Perspectives and Translational Applications in Academic Research

Therapeutic Potential and Drug Discovery Leads Derived from 4-(2-Bromoethoxy)benzenesulfonamide

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore present in a wide array of clinically used drugs. nih.gov The incorporation of a bromoethoxy group offers a reactive handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Development as Novel Anti-Cancer Agents

The sulfonamide functional group is a key component in a variety of anticancer agents. frontiersin.org Benzenesulfonamide derivatives have shown promise as inhibitors of carbonic anhydrases, enzymes that are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov Specifically, targeting tumor-associated carbonic anhydrase IX (CA IX) has become a significant strategy in cancer therapy. nih.gov Research has demonstrated that benzenesulfonamide-based compounds can act as potent tubulin-targeting agents, inducing apoptosis in cancer cells. nih.gov The development of dual-target inhibitors, such as those targeting both tubulin and signal transducer and activator of transcription 3 (STAT3), represents a promising approach to enhance antitumor efficacy. nih.govresearchgate.net

Derivatives of this compound could be synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce cell cycle arrest. For instance, novel benzensulfonamides have been investigated for their cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. ejmo.orglongdom.org

Table 1: Examples of Benzenesulfonamide Derivatives with Anti-Cancer Activity

| Compound Class | Target | Cancer Type | Key Findings |

| Benzenesulfonamide derivatives | Tubulin | Various cancer cell lines | Demonstrated significant anti-proliferative activity and tubulin polymerization inhibition. nih.gov |

| Ureido-bearing benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Glioblastoma, Pancreatic, Breast Cancer | Showed promising antiproliferative effects in hypoxic cancer cells. nih.gov |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives | Tubulin and STAT3 | Lung, Breast, Colon Cancer | Acted as dual-target inhibitors with potent in vitro and in vivo antitumor effects. nih.govresearchgate.net |

| Benzenesulfonamides with s-triazine linkers | Carbonic Anhydrase IX (CA IX) | Breast Cancer, Leukemia | Exhibited significant hCA IX inhibition and cytotoxic activity under hypoxic conditions. nih.gov |

Advancements in Antimicrobial and Antiviral Therapies

The sulfonamide moiety is historically significant in the field of antimicrobial chemotherapy. frontiersin.org Benzenesulfonamide derivatives have been explored for their activity against a range of bacterial and fungal pathogens. frontiersin.orgnih.gov The development of novel benzenesulfonamide-bearing imidazole (B134444) derivatives has shown promise against multidrug-resistant Mycobacterium abscessus complex. nih.gov These compounds may act by inhibiting essential enzymes in microorganisms, such as glucosamine-6-phosphate synthase. frontiersin.org

In the realm of antiviral therapies, research has identified compounds with broad-spectrum activity against influenza A and B viruses by inhibiting the viral ribonucleoprotein complex. nih.gov Furthermore, open-source repurposing efforts have revealed the antiviral potential of various chemical classes against viruses like dengue and SARS-CoV-2. nih.gov Derivatives of this compound could be screened for their ability to inhibit viral replication and entry.

Neurological and Inflammatory Disease Interventions